molecular formula C9H13N3O B15244030 4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B15244030
M. Wt: 179.22 g/mol
InChI Key: DHIKVGCSCXTXJK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound with a unique structure that includes an aminomethyl group and a hexahydrocinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzylamine derivative, the compound can be synthesized through a series of steps involving condensation, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. Techniques like continuous flow synthesis can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions like solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole
  • 4-Aminocoumarin derivatives

Comparison

Compared to these similar compounds, 4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one stands out due to its unique hexahydrocinnolinone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-(aminomethyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one

InChI

InChI=1S/C9H13N3O/c10-5-7-6-3-1-2-4-8(6)11-12-9(7)13/h1-5,10H2,(H,12,13)

InChI Key

DHIKVGCSCXTXJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NNC(=O)C(=C2C1)CN

Origin of Product

United States

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